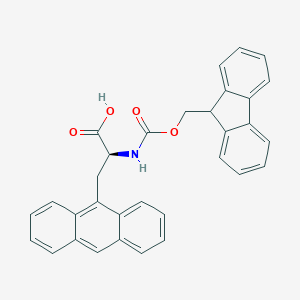

Fmoc-3-(9-anthryl)-L-alanine

説明

Significance of Modified Amino Acids in Peptide Science

The field of peptide science has been significantly advanced by the introduction of modified amino acids, which are chemical derivatives of the 20 proteinogenic amino acids. abyntek.combachem.com These modifications can involve alterations to the amino group, carboxyl group, or the side chain. bachem.com The incorporation of these non-natural amino acids into peptide chains can dramatically enhance their properties, such as stability, solubility, and biological activity. abyntek.com

One of the primary motivations for using modified amino acids is to overcome the limitations of natural peptides, which can be susceptible to degradation by enzymes in the body. scielo.org.mx Modifications, such as N-methylation or the inclusion of D-amino acids, can increase a peptide's resistance to proteolysis, thereby extending its half-life in biological systems. scielo.org.mxrsc.org Furthermore, altering the structure of amino acid side chains can lead to peptides with enhanced binding affinities and selectivities for their targets. rsc.org The vast combinatorial possibilities offered by modified amino acids allow for the creation of extensive peptidomimetic libraries, which are invaluable for drug discovery and materials science. bachem.comrsc.org

Role of the Anthracene (B1667546) Moiety in Enhancing Functional Properties

The anthracene component of Fmoc-3-(9-anthryl)-L-alanine is central to its utility as a functional molecule in research. chemimpex.com Anthracene is a well-known fluorophore, meaning it can absorb light at a specific wavelength and then emit light at a longer wavelength. This fluorescent property is exploited in a variety of applications. chemimpex.comchemimpex.com

When incorporated into a peptide, the anthracene group acts as a reporter, providing insights into the peptide's environment and interactions. chemimpex.com For instance, changes in the fluorescence emission of the anthracene moiety can signal binding events, conformational changes in the peptide, or its proximity to other molecules. chemimpex.comrsc.org This makes it a powerful tool for studying protein-protein interactions and protein folding. chemimpex.com The anthracene group can also participate in Förster Resonance Energy Transfer (FRET), a phenomenon where energy is transferred between two light-sensitive molecules. researchgate.netupenn.edu This technique is widely used to measure distances at the molecular scale. upenn.edu The ability to introduce a fluorescent probe at a specific site within a peptide sequence via this compound is a significant advantage for detailed biophysical studies. chemimpex.comupenn.edu

Overview of Research Trajectories for this compound

Current research involving this compound is diverse and expanding. A primary application remains its use as a building block in solid-phase peptide synthesis (SPPS) to create peptides with site-specific fluorescent labels. chemimpex.comsigmaaldrich.com These labeled peptides are instrumental in a range of biochemical and biomedical investigations.

A significant area of research focuses on its use in developing fluorescent probes for bioimaging and diagnostics. chemimpex.comchemimpex.com The ability to visualize cellular processes and track the localization of peptides within cells is crucial for understanding biological mechanisms and for the development of new diagnostic tools. chemimpex.com Furthermore, the unique photophysical properties of the anthracene group are being explored in the design of novel therapeutics. chemimpex.com By incorporating this modified amino acid, researchers aim to develop peptide-based drugs with enhanced bioactivity and specific targeting capabilities. chemimpex.comchemimpex.com The study of peptide-oligonucleotide interactions, such as those relevant to understanding viral protein function, also benefits from the use of fluorescently labeled peptides. nih.gov Additionally, the anthracene moiety's ability to interact with metal ions has led to the development of fluorescent sensors for their detection. benthamdirect.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 268734-27-6 | chemicalbook.comsigmaaldrich.comscbt.comadvancedchemtech.comsigmaaldrich.com |

| Molecular Formula | C₃₂H₂₅NO₄ | chemicalbook.comsigmaaldrich.comscbt.com |

| Molecular Weight | 487.55 g/mol | chemicalbook.comsigmaaldrich.comscbt.comadvancedchemtech.comsigmaaldrich.com |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375795 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268734-27-6 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 3 9 Anthryl L Alanine and Its Derivatives

Targeted Synthesis of Anthracene-Containing Amino Acid Derivatives

The synthesis of amino acids bearing an anthracene (B1667546) moiety is a key step towards obtaining compounds like Fmoc-3-(9-anthryl)-L-alanine. These derivatives are valuable as fluorescent probes and for studying molecular interactions. nih.govnih.gov One approach involves coupling an anthracene derivative to an amino acid. For instance, a reagent has been synthesized by coupling an anthracene moiety to L-leucine. nih.govresearchgate.net

More complex, multi-step syntheses often rely on transition metal catalysis, particularly with palladium. frontiersin.org For example, substituted anthracene derivatives have been synthesized via palladium(II)-catalyzed tandem transformations. frontiersin.org Another strategy involves the palladium-catalyzed intramolecular double-cyclization of styrylstilbene derivatives to form the dibenz[a,h]anthracene (B1670416) core. frontiersin.org These methods highlight the versatility of modern organic synthesis in creating complex aromatic amino acid structures.

Considerations for Stereochemical Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center in L-alanine is paramount during the synthesis of this compound. Racemization, the formation of an equal mixture of both enantiomers, can be a significant issue in peptide chemistry, particularly during coupling reactions or under basic conditions used for Fmoc deprotection. chempep.com

Several factors can influence racemization. For certain amino acids like cysteine and serine, the choice of coupling reagent and base is critical. chempep.com For instance, the use of diisopropylethylamine (DIPEA) has been shown to induce racemization in some cases. chempep.com The risk of racemization is also present during the introduction of the Fmoc group itself if the conditions are not carefully controlled.

To ensure high enantiomeric purity, various strategies are employed. These include the use of specific coupling reagents that minimize racemization and careful control of reaction temperature and pH. nih.gov In some cases, chiral templates, such as oxazolidinones derived from N-Cbz-L-alanine, can be used to direct stereoselective alkylation reactions, yielding products with high enantiomeric excess. vulcanchem.com The final purity of the Fmoc-amino acid is often assessed using techniques like high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.gov

Research on Protected L-Alanine Derivatives as Synthetic Intermediates

Protected L-alanine derivatives are fundamental building blocks in organic synthesis, extending beyond their use in standard peptide synthesis. They serve as crucial intermediates in the preparation of more complex molecules, including peptide mimetics and therapeutic agents. google.comnih.gov

For instance, L-alanine derivatives are used in the synthesis of spiroligomers, which are rigid, shape-programmable molecules with diverse functionalities. digitellinc.comacs.orgtemple.edu The synthesis of these structures often involves the use of Fmoc-protected bis-amino acid building blocks. acs.orgtemple.edu Another application is the synthesis of L-alanine propargyl ester, which acts as a protecting group for the carboxyl function and provides a reactive alkyne handle for further chemical modifications. smolecule.com The development of novel synthetic routes to various protected L-alanine derivatives continues to be an active area of research, enabling the creation of new molecules with tailored properties.

| Reagent/Method | Purpose | Key Considerations |

| Fmoc-Cl | Introduction of Fmoc protecting group | Sensitive to moisture and heat; can lead to dipeptide formation. nih.govtotal-synthesis.com |

| Fmoc-OSu | Introduction of Fmoc protecting group | More stable than Fmoc-Cl; reduces oligomerization but can cause Lossen rearrangement. nih.govtotal-synthesis.com |

| Silylating Agents | Temporary protection of carboxylic acid | Prevents oligomerization during Fmoc protection; allows for anhydrous conditions. nih.govgoogle.com |

| Palladium Catalysis | Synthesis of anthracene core | Enables construction of complex aromatic systems. frontiersin.org |

| Chiral Templates | Control of stereochemistry | Directs stereoselective reactions to ensure high enantiomeric purity. vulcanchem.com |

Advanced Spectroscopic and Analytical Research Techniques

Spectroscopic Probing of Molecular Structure and Interactions

Spectroscopy is a fundamental tool for elucidating the intricate molecular features of Fmoc-3-(9-anthryl)-L-alanine.

This compound is notable for the fluorescent properties conferred by its anthracene (B1667546) group. chemimpex.comchemimpex.com This makes it a valuable component in the creation of fluorescent probes for applications such as biological imaging. chemimpex.comchemimpex.comchemimpex.com The photophysical behavior of the anthracene moiety can be influenced by its local environment, including solvent polarity and interactions with neighboring molecules. researchgate.net Advanced fluorescence spectroscopy techniques are employed to study these characteristics, providing data on quantum yield, fluorescence lifetime, and sensitivity to environmental conditions, which are crucial for its application in developing peptide-based fluorescent probes. chemimpex.comchemimpex.comchemimpex.com The intrinsic fluorescence of the anthracene group allows for the investigation of peptide conformation and dynamics.

UV-Vis absorption spectroscopy is a key technique for studying the electronic transitions within this compound. The characteristic absorption bands of the anthracene and Fmoc groups provide valuable information. ijsr.net This method is routinely used to confirm the presence of these chromophores and to quantify the concentration of the compound in solution. ijsr.net Studies on similar chromophoric amino acids have shown that changes in the UV-Vis spectrum can indicate interactions with other molecules or alterations in the local environment.

| Property | Value |

| Excitation Wavelengths | 365 nm, 385 nm, 405 nm, 415 nm, or 546 nm |

| Emission Wavelengths | 300-900 nm, with two observed bands at 395 nm and 480 nm |

This table contains data on the excitation and emission wavelengths for this compound, as detailed in the text. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the complete structural elucidation of this compound in solution. uzh.ch One-dimensional and two-dimensional NMR experiments are used to assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. semanticscholar.org The Nuclear Overhauser Effect (NOE) provides through-space information about the proximity of different protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. uzh.ch For peptide applications, NMR is essential for verifying the correct sequence and studying the structure of peptides incorporating this amino acid. semanticscholar.org The enantiomeric purity can also be confirmed using NMR with chiral reagents. rsc.org

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis

Chromatographic and Electrophoretic Methodologies in Analysis

Chromatographic techniques are fundamental for the purification and analysis of this compound, ensuring high purity for research and synthesis applications.

Capillary Electrophoresis for Chiral Separation and Racemization Studies

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of amino acids, including derivatives like this compound. tiscali.cz This high-resolution separation method is particularly valuable for assessing the enantiomeric purity of amino acids and studying racemization during chemical processes such as peptide synthesis. tiscali.czresearchgate.net The derivatization of amino acids with a 9-fluorenylmethoxycarbonyl (Fmoc) group not only facilitates their separation but also enhances their detectability, especially when coupled with fluorescence detection. d-nb.info

The general principle of chiral separation by CE involves the use of a chiral selector, a substance that interacts differently with the two enantiomers of a chiral compound, leading to different migration times and thus, separation. bio-rad.com For Fmoc-amino acids, cyclodextrins (CDs) are commonly employed as chiral selectors in the background electrolyte (BGE). tiscali.czd-nb.info The formation of transient diastereomeric complexes between the Fmoc-amino acid enantiomers and the chiral selector results in different electrophoretic mobilities, enabling their resolution. researchgate.net

Researchers have optimized various parameters to achieve effective chiral separation of Fmoc-amino acids. These parameters include the composition and pH of the BGE, the type and concentration of the chiral selector, and the addition of organic modifiers or micelle-forming surfactants. For instance, a study on the chiral separation of Fmoc-amino acids found that a BGE composed of 40 mM sodium tetraborate (B1243019) (pH 9.5) with 15% (v/v) isopropanol, 30 mM β-cyclodextrin (β-CD), and 30 mM sodium dodecyl sulfate (B86663) (SDS) provided optimal chemo- and enantioseparation for a wide range of amino acids. d-nb.info In another study, γ-cyclodextrin was used as a chiral selector to study the racemization level during solid-phase peptide synthesis. tiscali.cz

The application of CE in racemization studies is critical in peptide chemistry. During peptide synthesis, particularly during the activation and coupling steps, the chiral integrity of the amino acids can be compromised, leading to the formation of the undesired D-enantiomer. CE provides a sensitive method to quantify the extent of racemization. By analyzing the reaction mixture, the ratio of the L- and D-enantiomers can be determined, allowing for the optimization of reaction conditions to minimize racemization. For example, the level of racemization during the coupling step in solid-phase peptide synthesis has been successfully studied using CE with γ-cyclodextrin as the chiral selector. tiscali.cz

The detection of the separated enantiomers is a crucial aspect of the analytical method. The anthracene moiety in this compound provides inherent fluorescence, making it a suitable candidate for highly sensitive fluorescence detection. chemimpex.comchemimpex.com UV-excited fluorescence detection, in particular, offers low limits of detection (LODs), often in the nanomolar range, which is essential for detecting minor enantiomeric impurities. d-nb.info

Table 1: Optimized Conditions for Chiral Separation of Fmoc-Amino Acids by Capillary Electrophoresis

| Parameter | Optimized Condition | Reference |

| Background Electrolyte (BGE) | 40 mM Sodium Tetraborate (pH 9.5) | d-nb.info |

| Chiral Selector | 30 mM β-Cyclodextrin | d-nb.info |

| Organic Modifier | 15% (v/v) Isopropanol | d-nb.info |

| Surfactant | 30 mM Sodium Dodecyl Sulfate (SDS) | d-nb.info |

| Detection Method | UV-excited Fluorescence | d-nb.info |

Mass Spectrometry (MALDI-TOFMS) in Derivative Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) is a soft ionization technique that is exceptionally well-suited for the analysis of large, non-volatile, and thermally labile molecules such as peptides and derivatized amino acids, including this compound. This technique provides rapid and accurate determination of molecular weights, which is fundamental for confirming the identity and purity of synthesized compounds. mdpi.com

In the context of this compound, MALDI-TOFMS plays a crucial role in the characterization of peptides that incorporate this specific amino acid derivative. During solid-phase peptide synthesis (SPPS), where this compound would be used as a building block, MALDI-TOFMS is employed at various stages to verify the successful coupling of the amino acid and the integrity of the growing peptide chain. chemimpex.commdpi.com

The process of MALDI-TOFMS analysis involves co-crystallizing the analyte (e.g., a peptide containing this compound) with a matrix material on a target plate. The matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules. These ions are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is directly proportional to the mass-to-charge ratio (m/z) of the ion, allowing for the determination of its molecular weight.

One of the key advantages of MALDI-TOFMS is its high sensitivity, requiring only a small amount of sample for analysis. It is also tolerant of salts and other impurities often present in biological and synthetic samples, which simplifies sample preparation.

Research involving peptides containing anthracene derivatives has utilized MALDI-TOFMS for characterization. For instance, in a study focused on the design and synthesis of anthracene-containing peptides for the selective recovery of metallic gold, MALDI-TOFMS was used to confirm the molecular structures of the synthesized peptides. mdpi.com The mass spectra obtained would show a prominent peak corresponding to the molecular ion of the peptide, confirming its successful synthesis.

Table 2: Application of MALDI-TOFMS in the Characterization of Peptides Containing Anthracene Derivatives

| Application | Key Finding | Reference |

| Peptide Synthesis Verification | Confirmation of the molecular weight of newly synthesized peptides incorporating an anthracene-containing amino acid. | mdpi.com |

| Purity Assessment | Identification of potential side products or incomplete synthesis by detecting unexpected mass peaks. | mdpi.com |

| Reaction Monitoring | Analysis of reaction mixtures to track the progress of peptide synthesis and modification. | mdpi.com |

Photophysical Properties and Fluorescence Based Research Applications

Elucidation of the Intrinsic Photophysical Behavior of the Anthracene (B1667546) Moiety

The anthracene component of Fmoc-3-(9-anthryl)-L-alanine is responsible for its fluorescent properties. chemimpex.com Understanding how this part of the molecule behaves under different conditions is crucial for its effective use.

Fluorescence Quantum Yield and Lifetimes in Diverse Chemical Environments

The efficiency of fluorescence, known as the fluorescence quantum yield, and the duration of the excited state, or fluorescence lifetime, of anthracene and its derivatives are highly dependent on the surrounding chemical environment. For instance, the fluorescence quantum yield of 9,10-dicyanoanthracene (B74266) is known to vary significantly across different solvents. rsc.org Similarly, the fluorescence lifetimes of derivatives like 9-(N,N-dimethylamino)anthracene change with solvent polarity and viscosity. iitkgp.ac.in In some cases, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield. iitkgp.ac.inoup.com The presence of heavy atoms in the solvent can also quench fluorescence, reducing its intensity. researchgate.net

Table 1: Fluorescence Quantum Yield (ΦF) and Lifetime (τf) of Anthracene Derivatives in Various Solvents

| Derivative | Solvent | ΦF | τf (ns) |

| 9,10-dicyanoanthracene | Cyclohexane | 0.72 | 11.5 |

| 9,10-dicyanoanthracene | Acetonitrile | 0.59 | 10.8 |

| 9,10-dicyanoanthracene | Benzene | 0.65 | 11.2 |

| 9-(N,N-dimethylamino)anthracene | Cyclohexane | 0.45 | - |

| 9-(N,N-dimethylamino)anthracene | Acetonitrile | 0.03 | - |

| 9-(N,N-dimethylamino)anthracene | Water | 0.12 | - |

| Data compiled from various sources. rsc.orgiitkgp.ac.in |

Solvatochromic Effects on Anthracene-Based Fluorescence

Solvatochromism refers to the change in the color of a substance's absorption or emission spectrum when dissolved in different solvents. nih.gov For anthracene derivatives, the polarity of the solvent can cause shifts in the fluorescence emission wavelength. researchgate.netmdpi.com Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.govmdpi.com This phenomenon is attributed to the different ways solvents stabilize the ground and excited electronic states of the fluorophore. The Lippert-Mataga equation is often used to describe the relationship between the Stokes shift (the difference between the absorption and emission maxima) and the solvent's polarity. nih.gov

Photostability and Biodegradation Considerations for Anthracene-Modified Compounds

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical factor for fluorescent probes. Anthracene and some of its derivatives can be susceptible to photodegradation, particularly in the presence of oxygen and UV radiation. acs.orgnih.gov This process can lead to the formation of non-fluorescent products, diminishing the probe's effectiveness over time. acs.org The rate of photodegradation can be influenced by the surrounding environment, with some studies showing enhanced degradation in the presence of certain salts. acs.org

From a biological perspective, the breakdown of anthracene compounds is also an important consideration. Microorganisms have been shown to degrade anthracene through various metabolic pathways. d-nb.info A common pathway involves the oxidation of anthracene to anthraquinone, which is then further broken down into simpler compounds like phthalic acid and benzoic acid. d-nb.info

Development of Fluorescent Probes and Sensors

The unique fluorescent properties of the anthracene moiety in this compound make it a valuable component in the design of probes and sensors for biological research. chemimpex.comchemimpex.com

Design Principles for Anthracene-Based Fluorescent Probes

The design of fluorescent probes based on anthracene often involves creating a system where the fluorescence is "turned on" or "turned off" in the presence of a specific target molecule. This can be achieved through several mechanisms, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). mdpi.commdpi.com In a PET-based sensor, the fluorescence of the anthracene fluorophore is initially quenched by a nearby electron-donating group. Upon binding to the target analyte, this quenching is disrupted, leading to a "turn-on" of fluorescence. mdpi.comacs.org ICT-based probes, on the other hand, often exhibit changes in their emission wavelength in response to changes in the local environment's polarity, a property that can be harnessed for sensing applications. mdpi.com The selectivity of the probe is determined by the specific receptor unit that is attached to the anthracene fluorophore, which is designed to bind to a particular ion or molecule. acs.orgmdpi.com

Research on Biosensing Applications Leveraging Fluorescence

Anthracene-based fluorescent probes have been developed for the detection of a variety of analytes. For example, probes have been designed to be selective for metal ions such as Hg2+. acs.orgmdpi.com These sensors often work by a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the mercury ion. acs.org Other research has focused on creating sensors for biological molecules. For instance, an anthracene-based polymer combined with carbon nanotubes has been used to create an electrochemical sensor for glucose. rsc.org Furthermore, organic field-effect transistors (OFETs) incorporating anthracene derivatives have been developed for the highly sensitive detection of disease biomarkers, such as alpha-fetoprotein for liver cancer diagnosis. nih.gov These biosensors offer advantages like rapid detection and the need for only small sample volumes. nih.gov

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Fmoc-3-(9-anthryl)-L-alanine and Derivatives

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide crucial insights into their conformational flexibility, interactions with solvents, and the initial stages of self-assembly.

Full-atom MD simulations, often conducted in explicit water, can determine how the molecule behaves in an aqueous environment. frontiersin.org Researchers can investigate the extent of interaction between the aromatic moieties (fluorenyl and anthryl groups) and other molecules, such as the surface of a carbon nanotube or another peptide. frontiersin.org Key interactions driving the behavior of these molecules include π-π stacking between the aromatic rings and hydrogen bonding involving the amino acid backbone. researchgate.net

Simulations can track parameters like the solvent accessible surface area (SASA) and the number of hydrogen bonds to understand aggregation processes. nih.gov For instance, a decrease in SASA over the simulation time suggests that molecules are aggregating, a precursor to self-assembly. nih.gov Coarse-grained MD simulations are also employed to study the mechanism of morphological transitions in different solvent systems, revealing how environmental parameters can tune the resulting micro- or nanostructures. rsc.orgrsc.org Studies on other Fmoc-amino acids have shown that the Fmoc groups can form a solvent-protected core, driving the formation of elongated, ordered structures. researchgate.net The purpose of these simulations is often to build and validate models for intramolecular motion, which is essential for understanding the structure-function relationships of peptides and proteins. wm.edu

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are invaluable for determining its optimized molecular geometry and understanding its fundamental electronic properties. These calculations can reliably predict three-dimensional structures and can be used to deconstruct target structures into their constituent building blocks for synthesis. researchgate.net

DFT studies typically involve optimizing the molecule's conformation to find its lowest energy state. From this optimized structure, a range of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding and π-π stacking.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular bonding interactions.

While specific DFT data for this compound is not publicly available, the table below shows representative values that would be calculated for such a molecule, based on studies of related compounds. rsc.orgmdpi.com The large aromatic systems of the fluorenyl and anthryl groups are expected to significantly influence the electron distribution and polarizability compared to simpler amino acids.

| Calculated Property | Typical Significance |

|---|---|

| Optimized Bond Lengths & Angles | Provides the most stable 3D structure. |

| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Identifies sites for intermolecular interactions. |

Computational Modeling of Peptide-Receptor Interactions (e.g., Autodock Calculations)

Computational docking programs like AutoDock are widely used to predict how a small molecule (ligand), such as a peptide containing this compound, binds to a macromolecular target (receptor), such as a protein. readthedocs.iosebastianraschka.com This method explores the possible binding conformations and estimates the binding affinity, typically reported as a binding free energy (kcal/mol).

AutoDock Vina, a popular version of the software, uses a scoring function to rank different binding poses, allowing for the identification of the most favorable interaction. readthedocs.ioresearchgate.net This is particularly useful in structure-based drug design. For peptides, these tools can be used to screen virtual libraries of compounds against a target protein to identify promising candidates for synthesis and experimental testing. nih.gov

A notable study used AutoDock to investigate the binding of peptides containing the structurally similar 3-(9-anthryl)-D-alanine to the αvβ3 integrin, a receptor involved in cell adhesion. The calculations predicted a high binding affinity for these peptides. The results from such simulations can be used to generate and rank new potential inhibitors.

The table below presents data from a computational screening study where peptides were docked to a target receptor. The binding free energy represents the predicted strength of the interaction, with more negative values indicating a stronger binding. The equilibrium dissociation constant (Kd) is another measure of affinity derived from the binding energy.

| Peptide Analog | Calculated Binding Free Energy (kcal/mol) | Calculated Equilibrium Dissociation Constant (Kd) |

|---|---|---|

| LXW7 (D-Val) | -9.1 | 200.7 nM |

| LXW11 (D-Phe) | -9.8 | 59.8 nM |

| LXZ2 (D-3-(9-anthryl)alanine) | -11.2 | 6.6 nM |

This data is illustrative of calculations performed on a related D-isomer-containing peptide and receptor system.

Predictive Modeling for Self-Assembly and Supramolecular Architectures

The self-assembly of Fmoc-amino acids into functional biomaterials like hydrogels is a field of intense research. beilstein-journals.org this compound is particularly interesting due to the presence of two large aromatic groups, which strongly promote self-assembly through π-π stacking interactions, complemented by hydrogen bonds from the peptide backbone. beilstein-journals.orgacs.org

Computational modeling is a key tool for predicting how these molecules will organize into larger supramolecular structures. MD simulations are often the first step, revealing the initial aggregation events and the primary intermolecular forces at play. researchgate.netrsc.org These simulations can show how molecules arrange themselves into ordered structures like nanofibers, nanoribbons, or nanotubes.

Studies on Fmoc-aromatic amino acids have shown that the nature of the aromatic side chain significantly influences the resulting morphology. acs.org The combination of the fluorenyl group from the Fmoc protection and the large anthryl side chain in this compound suggests a strong tendency to form well-ordered, stable aggregates. Theoretical modeling can help elucidate the balance of forces—such as π-π stacking, hydrogen bonding, and hydrophobic interactions—that govern the final structure. beilstein-journals.orgresearchgate.net By understanding these principles, researchers can rationally design new molecules with tailored self-assembly properties for applications in tissue engineering, drug delivery, and materials science. beilstein-journals.orgresearchgate.net

Future Perspectives and Emerging Research Directions

Innovations in Synthesis and Derivatization Methodologies

Future research in the synthesis of Fmoc-3-(9-anthryl)-L-alanine is likely to focus on enhancing efficiency, scalability, and stereochemical purity. While it is a key building block in solid-phase peptide synthesis (SPPS), innovations are anticipated in creating more robust and streamlined synthetic routes. chemimpex.comsigmaaldrich.comscispace.com

Derivatization represents a major avenue for expanding the compound's utility. chemicalbook.com The anthracene (B1667546) moiety and the core alanine (B10760859) structure can be modified to fine-tune its properties. chemimpex.com Research may explore:

Functional Group Introduction: Attaching other reactive groups to the anthracene ring to enable new conjugation chemistries or to modulate its electronic and photophysical properties.

Chiral Derivatization: Developing new chiral derivatizing agents to create diastereomers that can be separated on achiral stationary phases, which is crucial for applications requiring high enantiomeric purity. researchgate.net

Fmoc Group Modification: While the Fmoc group is standard for SPPS, research may explore alternative protecting groups that offer different deprotection conditions, potentially enabling orthogonal synthesis strategies for complex biomolecules. chemicalbook.com

A significant challenge lies in managing the steric hindrance from the large anthracene group during synthesis and derivatization, which can affect reaction kinetics and yields. magtech.com.cn

Advancements in Bioimaging and Diagnostic Modalities

The inherent fluorescence of the anthracene group makes this compound a powerful tool for bioimaging and diagnostics. chemimpex.comchemimpex.com Future advancements are expected to leverage and enhance these properties.

Development of Novel Fluorescent Probes: The compound serves as an excellent starting point for creating fluorescent probes to visualize cellular processes. chemimpex.comchemimpex.comchemimpex.com Research is moving towards developing probes with improved characteristics such as higher quantum yields, longer emission wavelengths to minimize background autofluorescence, and sensitivity to specific microenvironments (e.g., pH, polarity, presence of metal ions).

Targeted Imaging: By incorporating this compound into peptides with specific binding affinities, researchers can create probes that target particular cells, tissues, or proteins associated with diseases. This is a key area of development for diagnostic applications, including in positron emission tomography (PET) where molecules are engineered for specific tissue labeling. google.com

Bioorthogonal Chemistry: Innovations in bioorthogonal chemistry could enable the precise, in-vivo labeling of biomolecules with anthryl-alanine containing probes, allowing for real-time tracking and imaging within living organisms without interfering with native biological processes. researchgate.net

The table below summarizes key photophysical properties relevant to its use in bioimaging.

| Property | Description | Future Research Focus |

| Fluorescence | The anthracene moiety imparts intrinsic fluorescence, allowing it to be used as a reporter group in various biological assays. chemimpex.comchemimpex.com | Enhancing quantum yield and photostability; shifting emission to near-infrared (NIR) to improve tissue penetration. researchgate.net |

| Chromophore | It can act as a chromophore, meaning its absorption of light can be used to study protein interactions and conformational changes. chemimpex.com | Developing probes where spectral properties change in response to specific biological events (e.g., enzyme activity). |

| Environmental Sensitivity | The fluorescence of anthracene is often sensitive to the polarity of its local environment, which can be used to probe protein folding or binding. | Designing probes that report on specific intracellular conditions like viscosity or ion concentration. |

This table is generated based on the general properties of anthracene-containing fluorescent probes and their potential applications.

Novel Therapeutic Applications and Drug Delivery Systems

The incorporation of this compound into peptides and other biomolecules offers intriguing possibilities for therapeutics and drug delivery. chemimpex.comchemimpex.com

Peptide-Based Drugs: The compound can be used to create novel peptide-based drugs. chemimpex.com The bulky anthracene group can influence the peptide's conformation, potentially enhancing its binding affinity to therapeutic targets or increasing its resistance to enzymatic degradation. chemimpex.com

Targeted Drug Delivery: Its use in bioconjugation allows for the attachment of peptides to drug molecules or nanoparticles. chemimpex.comchemimpex.com This facilitates the development of systems that can deliver therapeutic agents specifically to diseased cells, leveraging the targeting capabilities of the peptide sequence.

Photodynamic Therapy (PDT): While not a primary focus currently, the photophysical properties of the anthracene group could be explored for PDT applications. Upon light activation, such compounds could generate reactive oxygen species to kill targeted cancer cells.

Future research will likely focus on designing peptides containing this amino acid that can target specific protein-protein interactions, which are often considered "undruggable" targets. nih.gov

Exploration of New Supramolecular Assemblies and Functional Materials

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as fibers, tapes, and hydrogels, driven by hydrogen bonding and π-π stacking interactions. researchgate.netacs.org this compound is particularly interesting in this regard due to the large π-system of the anthracene group.

Hydrogel and Organogel Formation: This compound and its derivatives are candidates for forming supramolecular gels in both water and organic solvents. researchgate.netacs.org These soft materials have potential applications in tissue engineering, controlled release, and as matrices for chemical reactions. acs.org Research indicates that the self-assembly process is driven by a combination of hydrogen bonds and aromatic π-π stacking. researchgate.net

Chiral Nanostructures: The inherent chirality of the L-alanine core can be transferred to the supramolecular assembly, leading to the formation of helical or twisted nanostructures. magtech.com.cn These chiral materials could be used for enantioselective separations or as catalysts in asymmetric synthesis. researchgate.net

Functional Materials: The electronic properties of the anthracene moiety make this compound a building block for advanced materials, such as those used in organic electronics and photonic devices. chemimpex.comchemimpex.com The self-assembly properties could be harnessed to create highly ordered thin films for applications in organic light-emitting diodes (OLEDs) or sensors.

A key research direction is to understand and control the self-assembly process to create materials with desired morphologies and properties. For instance, studies have shown that gelators with large aromatic rings like anthracene can form nanofibers, and their fluorescence is often enhanced in the gel state. magtech.com.cn

| Assembly Type | Driving Forces | Potential Applications | Research Direction |

| Hydrogels | Hydrogen bonding, π-π stacking, hydrophobic effects | Tissue engineering, drug delivery, environmental remediation (e.g., dye absorption). researchgate.net | Controlling gel strength and stimulus-responsiveness (e.g., to pH or light). researchgate.netacs.org |

| Organogels | Hydrogen bonding, π-π stacking, van der Waals forces | Lubricants, templates for nanomaterial synthesis, phase-selective gelation. acs.org | Exploring gelation in a wider range of organic solvents and creating ambidextrous gels. researchgate.net |

| Chiral Nanofibers | Chirality transfer from L-alanine, π-π stacking | Enantioselective recognition, asymmetric catalysis, chiroptical materials. magtech.com.cnresearchgate.net | Tuning the helicity and pitch of the nanofibers through molecular design. magtech.com.cn |

This interactive table summarizes findings on the self-assembly of Fmoc-amino acids and related aromatic derivatives.

Integration with Advanced Analytical and Characterization Techniques

The advancement of research on this compound is intrinsically linked to the use of sophisticated analytical techniques for its characterization and for studying its interactions.

High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the successful synthesis and derivatization of the compound and for sequencing peptides that contain this modification. plos.org

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is critical for assessing the enantiomeric purity of the compound, which is vital for many biological applications. chemimpex.comresearchgate.nettiscali.cz Techniques like size-exclusion chromatography are used to analyze peptide-protein interactions. nih.gov

Spectroscopy: Advanced spectroscopic methods are crucial for probing the structure and dynamics of this molecule and its assemblies.

NMR Spectroscopy: Used to determine the solution-state structure of peptides containing the anthryl-alanine residue. magtech.com.cn

Circular Dichroism (CD) Spectroscopy: To study the chirality of supramolecular assemblies. magtech.com.cn

Fluorescence Spectroscopy: To investigate the photophysical properties and the sensitivity of the probe to its environment. magtech.com.cn

Microscopy: Techniques like Field Emission Scanning Electron Microscopy (FE-SEM) are used to visualize the morphology of the self-assembled nanostructures formed by the compound. acs.org

Future work will involve integrating these techniques in novel ways, such as coupling liquid chromatography with mass spectrometry for in-depth analysis of complex biological samples containing this amino acid. plos.org Developing and validating new analytical methods will be crucial for quality control and for understanding the mechanisms behind its various applications. tiscali.cz

Q & A

Basic: What are the recommended protocols for synthesizing peptides incorporating Fmoc-3-(9-anthryl)-L-alanine using solid-phase peptide synthesis (SPPS)?

Methodological Answer:

this compound is typically incorporated into peptides via SPPS. Key steps include:

- Deprotection : Use 20% piperidine in DMF (v/v) to remove the Fmoc group, with extended agitation (2 × 5 min) to ensure complete deprotection of the bulky anthryl side chain.

- Coupling : Employ coupling reagents like HBTU/HOBt or Oxyma/DIC in DMF, with a 2-4× molar excess of the amino acid derivative. Extended reaction times (1–2 hours) and double couplings are recommended to overcome steric hindrance from the anthryl group .

- Washing : Use DMF and dichloromethane (DCM) between steps to remove excess reagents.

- Microwave-assisted synthesis : For longer peptides (>50 residues), microwave irradiation (50°C, 30 W) can improve coupling efficiency .

Advanced: How does the anthracene moiety in this compound influence the photophysical properties of conjugated peptides?

Methodological Answer:

The anthracene group introduces strong fluorescence and solvatochromic effects, enabling applications in molecular probes. To characterize these properties:

- Fluorescence spectroscopy : Measure emission spectra (λex = 365 nm, λem = 400–600 nm) in solvents of varying polarity to assess environmental sensitivity.

- Quenching studies : Use transition metal ions (e.g., Cu<sup>2+</sup>) or iodide to evaluate fluorescence quenching mechanisms, which can indicate accessibility of the anthryl group in peptide structures .

- Time-resolved fluorescence : Determine excited-state lifetimes to study interactions with biomolecules or metal ions .

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times and peak symmetry help assess purity (>95% recommended for synthetic use) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms the molecular ion peak (expected m/z: 437.49 for [M+H]<sup>+</sup>).

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton shifts (δ 7.5–8.5 ppm for anthryl protons) and Fmoc group integrity .

Advanced: In designing PSMA-targeted radiopharmaceuticals, how does substituting 2-naphthylalanine with 3-(9-anthryl)-L-alanine affect binding affinity and biodistribution?

Methodological Answer:

- Competitive binding assays : Compare IC50 values of PSMA inhibitors using [<sup>68</sup>Ga]Ga-PSMA-617 and derivatives with 3-(9-anthryl)-L-alanine. Lower IC50 indicates improved binding affinity due to enhanced π-π stacking with the PSMA active site .

- Biodistribution studies : In LNCap xenograft models, track radiolabeled (e.g., <sup>177</sup>Lu) derivatives via SPECT/CT imaging. Monitor kidney retention and tumor uptake over 24–72 hours to evaluate pharmacokinetic improvements .

Basic: What are common challenges in purifying peptides containing this compound, and how can they be mitigated?

Methodological Answer:

- Solubility issues : The hydrophobic anthryl group reduces peptide solubility. Use TFA-based cleavage cocktails (95% TFA, 2.5% H2O, 2.5% TIS) and lyophilize before purification.

- Purification : Apply reversed-phase HPLC with a C18 column and shallow acetonitrile gradients (0.5–1% per minute) to resolve closely eluting hydrophobic byproducts .

- Aggregation : Add 0.1% formic acid to the mobile phase to minimize aggregation during analysis .

Advanced: Can computational modeling predict the conformational impact of incorporating this compound into peptide backbones?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model peptide folding. The anthryl group’s steric bulk may restrict backbone flexibility, favoring extended conformations.

- Docking studies : Perform rigid-body docking (e.g., AutoDock Vina) to predict interactions with targets like PSMA. Key parameters include van der Waals radii adjustments for anthryl and scoring function calibration .

- QM/MM calculations : Evaluate electronic effects of the anthryl moiety on peptide reactivity or fluorescence using Gaussian09 .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Store at –20°C under argon in airtight, light-protected vials.

- Prepare working aliquots in dry DMF to avoid repeated freeze-thaw cycles.

- Monitor decomposition via weekly HPLC checks (look for Fmoc-deprotection byproducts at ~254 nm) .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., fluorescence quenching vs. enhancement) for anthryl-modified peptides?

Methodological Answer:

- Control experiments : Compare peptide behavior in buffered vs. denaturing conditions (e.g., 6 M guanidine HCl) to distinguish intrinsic fluorescence from environmental effects.

- Dynamic light scattering (DLS) : Check for nanoparticle formation, which may artificially quench fluorescence.

- Lifetime measurements : Time-correlated single-photon counting (TCSPC) can differentiate static vs. dynamic quenching mechanisms .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Wear nitrile gloves, lab coat, and safety goggles.

- Use a fume hood for weighing and synthesis steps to avoid inhalation of fine particles.

- Dispose of waste via approved organic solvent containers. No acute toxicity is reported, but chronic exposure risks are unstudied .

Advanced: How can isotopic labeling of this compound improve mechanistic studies of peptide-protein interactions?

Methodological Answer:

- Deuterated analogs : Synthesize this compound-d3 (deuterated at methyl groups) for NMR studies to track conformational changes via <sup>2</sup>H relaxation .

- <sup>19</sup>F labeling : Introduce fluorine at the anthryl ring for <sup>19</sup>F NMR or PET imaging, enabling real-time interaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。